molecular formula C13H12BrN3O2S B11019053 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B11019053
M. Wt: 354.22 g/mol
InChI Key: XSDFKSJQSUTFGB-UHFFFAOYSA-N
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Description

3-Bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This benzamide derivative features a 1,3,4-thiadiazole core, a privileged scaffold in pharmaceutical research known to be associated with a wide range of biological activities . The incorporation of both bromo-substituted benzamide and tetrahydrofuran moieties into the thiadiazole structure enhances the compound's potential for diverse biomolecular interactions. Compounds based on the N-(1,3,4-thiadiazol-2-yl)benzamide structure have demonstrated substantial research value as novel inhibitors targeting key oncogenic pathways . Specifically, such derivatives have been explored as potent dual-target inhibitors of EGFR and HER-2 kinases, showing promising anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7, SK-BR-3) and lung cancer (A549, H1975) models . The presence of the bromine atom offers a versatile handle for further structural diversification through cross-coupling reactions, facilitating the exploration of structure-activity relationships. Furthermore, 1,3,4-thiadiazole derivatives represent an important class of heterocyclic compounds with documented potential in anticancer research, with some analogs demonstrating activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . The molecular framework of this compound provides a promising chemical entity for hit-to-lead optimization campaigns in oncology and infectious disease research. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12BrN3O2S

Molecular Weight

354.22 g/mol

IUPAC Name

3-bromo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H12BrN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18)

InChI Key

XSDFKSJQSUTFGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

The thiadiazole core is constructed via cyclization of acylated thiosemicarbazides. In a representative procedure, 3-bromoanthranilic acid reacts with thiosemicarbazide in the presence of carbon disulfide under reflux conditions. The reaction proceeds through the formation of a thiadiazoline intermediate, which undergoes oxidative aromatization using iodine or hydrogen peroxide to yield the 1,3,4-thiadiazol-2(3H)-ylidene scaffold. Solvents such as ethanol or dimethylformamide (DMF) are critical for stabilizing intermediates, with reaction times varying between 4–6 hours at 60–80°C.

Tetrahydrofuran Moiety Incorporation

The tetrahydrofuran-2-yl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A modified Lee protocol employs 2-aminobenzyltriphenylphosphonium bromide and tetrahydrofurfural under microwave irradiation (80°C, 10 minutes) in methanol-acetic acid. Potassium tert-butoxide in tetrahydrofuran (THF) facilitates deprotonation, achieving an 81% yield of the tetrahydrofuran-substituted intermediate.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling is utilized to attach the benzamide group. A mixture of 3-bromobenzoyl chloride and the thiadiazole-tetrahydrofuran intermediate undergoes amination using Pd(OAc)₂/Xantphos in toluene at 110°C. Triethylamine acts as a base, and the reaction achieves 70–75% yield after 12 hours. This method minimizes racemization but requires rigorous exclusion of moisture.

Ullmann-Type Coupling

For larger-scale synthesis, copper(I) iodide catalyzes the coupling of 3-bromo-N-(thiadiazolyl)benzamide with tetrahydrofuran-2-boronic acid in DMF. The reaction proceeds at 90°C for 8 hours, with sodium ascorbate as a reductant. Yields are moderate (55–60%), but the method avoids expensive palladium catalysts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps. For example, cyclocondensation of 3-bromoanthranilic acid with tetrahydrofuran-2-carboxamide in formamide achieves 85% yield within 6 minutes at 200°C. This method reduces side products like dimerized thiadiazoles, which are common in thermal reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column resolves regioisomers, with retention times correlating to polarity differences.

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include N-H stretches at 3167 cm⁻¹ and C=O vibrations at 1682 cm⁻¹.

  • ¹H NMR : Distinct signals for the tetrahydrofuran protons (δ 1.16–3.84 ppm) and thiadiazole NH (δ 13.02 ppm).

  • X-ray Crystallography : Confirms the (2E) configuration and planarity of the thiadiazole-benzamide system.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Cyclization75–814–6 hoursHighModerate
Pd-Catalyzed Coupling70–7512 hoursLowHigh
Microwave Synthesis856 minutesModerateLimited

Cyclization offers the best balance of yield and cost, while microwave methods excel in speed but require specialized equipment.

Challenges and Optimization

Regioselectivity Issues

Competing N- versus S-alkylation in tetrahydrofuran incorporation is mitigated by using bulky bases like DBU.

Byproduct Formation

Dimerization during thiadiazole formation is suppressed by slow addition of carbon disulfide and low temperatures (40°C) .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups in place of the bromine atom.

Scientific Research Applications

3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ in substituents on the benzamide ring, the heterocyclic core, or the fused ring systems. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
3-Fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide 3-Fluoro (benzamide) C₁₃H₁₂FN₃O₂S 293.32 Bromine replaced with fluorine; lower molecular weight and altered polarity.
5-Fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide 5-Fluoro, 2-tetrazole (benzamide) C₁₄H₁₂FN₇O₂S 361.36 Additional tetrazole group enhances hydrogen-bonding capacity.
2-(2-Chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide 2-Chlorophenyl, thiazole C₁₇H₁₅ClN₄O₂S₂ 406.90 Thiazole ring introduces sulfur-rich pharmacophore; chlorophenyl adds lipophilicity.

Key Observations :

  • Heterocyclic Modifications : Tetrazole (in ) or thiazole (in ) substitutions expand hydrogen-bonding or π-stacking interactions, critical for target engagement .
Physicochemical Properties
Compound Melting Point (°C) Solubility Spectral Data (Key Signals)

Biological Activity

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
  • Molecular Formula : C13_{13}H13_{13}BrN4_{4}O2_{2}S
  • Molecular Weight : 357.24 g/mol

The synthesis typically involves the reaction of 3-bromobenzoyl chloride with a thiadiazole derivative that has been substituted with a tetrahydrofuran moiety. This multi-step synthetic pathway is crucial for obtaining the desired compound in sufficient purity and yield.

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50_{50} (µM) Reference
MCF-712.5
A54915.0
HepG210.0

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial effects. Studies have reported that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli50

Mechanistic Insights

The biological activity of 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Altering pathways such as PI3K/Akt and MAPK that are crucial for cell survival.

Study 1: Anticancer Activity in Mice

A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in a decrease in Ki67 expression, indicating reduced cell proliferation.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide?

  • Methodology:

  • Multi-step synthesis involving:

Thiadiazole ring formation : Reacting substituted hydrazines with carbon disulfide or thiourea derivatives under acidic conditions (e.g., POCl₃) .

Bromination : Electrophilic substitution on the benzamide moiety using bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) .

Coupling reactions : Amide bond formation via activation of carboxylic acids (e.g., using EDCI/HOBt) with thiadiazole-amines .

  • Optimization : Control reaction temperature (60–90°C), use anhydrous solvents (e.g., acetonitrile), and monitor progress via TLC .

  • Yield Improvement : Recrystallization from DMSO/water mixtures (2:1 v/v) .

    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
1POCl₃, 90°C, 3 hr72–80>95%
2NBS, DMF, RT8598%

Q. How is the compound’s structure validated experimentally?

  • Techniques :

  • NMR : Confirm regiochemistry via ¹H NMR (e.g., NH proton at δ 10.8–11.2 ppm; thiadiazole protons at δ 7.5–8.0 ppm) .
  • IR : Detect C=O stretch (1680–1700 cm⁻¹) and C-Br vibration (550–600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching theoretical m/z (e.g., [M+H]⁺ = 423.2) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (high solubility for biological assays), methanol, and chloroform. Avoid aqueous buffers (low solubility) .
  • Stability :

  • pH : Stable in neutral conditions (pH 6–8); degrades under acidic (pH < 3) or basic (pH > 10) conditions .
  • Temperature : Store at −20°C in dark; avoid prolonged exposure to >40°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodology :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

Structure Solution : Employ SHELXT for phase problem resolution .

Refinement : SHELXL for anisotropic displacement parameters; check for twinning using PLATON .

  • Key Metrics :

ParameterValue
R-factor<0.05
CCDC Deposition #To be assigned

Q. What in vitro assays are appropriate for evaluating anticancer activity?

  • Assays :

  • MTT Assay : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme Inhibition : Target VEGFR-2 kinase (IC₅₀ ≤ 1 μM indicates high potency) .
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
    • Data Interpretation : Compare with positive controls (e.g., doxorubicin) and validate with dose-response curves.

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Strategy :

  • Substituent Variation : Replace bromine with Cl, F, or CF₃ to modulate electron-withdrawing effects .
  • Scaffold Hybridization : Fuse with benzofuran or thiophene rings to enhance π-stacking .
    • Computational Tools :
  • Molecular Docking : AutoDock Vina to predict binding to VEGFR-2 (PDB ID: 4ASD) .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

Q. How to address contradictory biological activity data across studies?

  • Troubleshooting :

Purity Verification : Reanalyze via HPLC-MS; impurities >1% skew results .

Assay Conditions : Standardize cell culture media (e.g., 10% FBS in DMEM) and incubation time (48–72 hr) .

Control Replication : Include internal controls (e.g., staurosporine for apoptosis).

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